![molecular formula C9H12N2O2 B064104 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 168074-99-5](/img/structure/B64104.png)
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a heterocyclic compound that contains a pyrazine ring and a pyrrole ring. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for research in various fields.
Wirkmechanismus
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the formation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to selectively damage dopaminergic neurons in the substantia nigra region of the brain, leading to a loss of dopamine production. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been found to affect other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has several advantages as a research tool. It is a selective neurotoxin that can be used to selectively damage dopaminergic neurons in the brain. It is also relatively easy to synthesize and has a long shelf life. However, this compound has several limitations as well. It is highly toxic and must be handled with care. It also has a narrow therapeutic window, meaning that small changes in dosage can have significant effects on the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione. One area of interest is the development of new treatments for Parkinson's disease. This compound has been used to model the disease in animal models, and new therapies can be tested using these models. Another area of interest is the role of dopamine in addiction and reward pathways in the brain. This compound can be used to study the effects of dopamine depletion on these pathways. Finally, this compound can be used to study the effects of oxidative stress on neuronal function and survival.
Synthesemethoden
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be synthesized using a variety of methods. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride and para-toluenesulfonic acid. Another method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate and acetic anhydride. Both methods result in the formation of this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has been used extensively in scientific research due to its ability to selectively damage dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has also been used to study the role of dopamine in addiction and reward pathways in the brain.
Eigenschaften
CAS-Nummer |
168074-99-5 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
6-methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-4-7-8(12)10-6(2)9(13)11(5)7/h5,7H,2-4H2,1H3,(H,10,12) |
InChI-Schlüssel |
QLUNVMTZHYVHPM-UHFFFAOYSA-N |
SMILES |
CC1CCC2N1C(=O)C(=C)NC2=O |
Kanonische SMILES |
CC1CCC2N1C(=O)C(=C)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
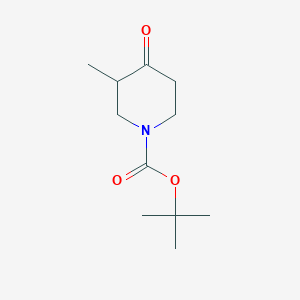
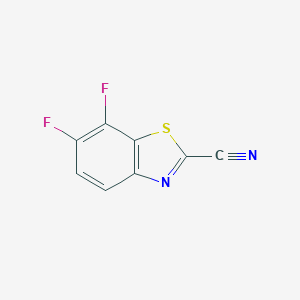


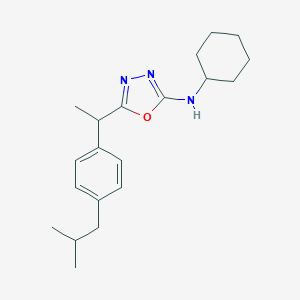
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)

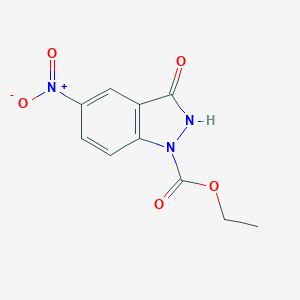

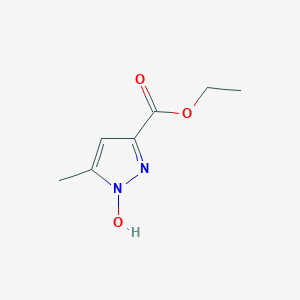
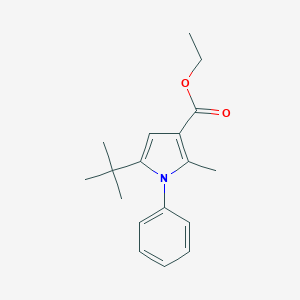
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)
